molecular formula C24H28N4O2 B2842623 3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251600-48-2

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2842623
CAS No.: 1251600-48-2
M. Wt: 404.514
InChI Key: FYGNAXHHBIAQBH-UHFFFAOYSA-N
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Description

The compound 3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic core with two nitrogen atoms. Its structure includes:

  • Azepane-1-carbonyl group at position 3: A seven-membered saturated ring (azepane) linked via a carbonyl group, enhancing lipophilicity and conformational flexibility.
  • 7-Methyl substituent: A small alkyl group that may influence steric interactions and metabolic stability.
  • N-(4-Ethoxyphenyl) group: An aromatic amine with an ethoxy (–OCH₂CH₃) para-substituent, contributing to electronic and solubility properties .

Properties

IUPAC Name

azepan-1-yl-[4-(4-ethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-3-30-19-11-9-18(10-12-19)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-6-4-5-7-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGNAXHHBIAQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide and a nucleophile.

    Construction of the Naphthyridine Core: The naphthyridine core can be constructed through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or other electrophiles in the presence of a suitable base or nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(4-ethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The following table compares the target compound with analogs from the evidence, focusing on substituent variations and their impact on physical properties:

Compound Name & Source Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%)
Target Compound 3-azepane-CO, 7-Me, N-(4-EtOPh) C₂₄H₂₈N₄O₂* ~404 Not reported Not reported
3f () 4-MeOPh, 7-Ph, 5-CF₃ C₂₇H₂₀F₃N₃O 459.5 194–196 80
L968-0275 () 5-F-2-MePh, 7-Me C₂₃H₂₅FN₄O 408.5 Not reported Not reported
3e () 2-BrPh, 7-Ph, 5-CF₃ C₂₆H₁₇BrF₃N₃ 532.3 139–141 85

*Calculated molecular formula based on structural analysis.

Key Observations:
  • Ethoxy vs.
  • Trifluoromethyl (CF₃) Influence : Compounds like 3e and 3f exhibit higher melting points (~139–196°C) due to CF₃’s strong electron-withdrawing effects and molecular symmetry .
  • Fluorine vs. Ethoxy : L968-0275 () contains a 5-fluoro-2-methylphenyl group, which introduces electron-withdrawing effects and steric hindrance, contrasting with the electron-donating ethoxy group in the target compound .

Structural and Electronic Comparisons

  • Naphthyridine Core Modifications: The target compound and L968-0275 share a 7-methyl-1,8-naphthyridin-4-amine core but differ in N-aryl substituents. Ethoxy (target) vs. Substituents at position 3 (azepane-carbonyl in the target vs. unmodified in compounds) influence solubility and target engagement.

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